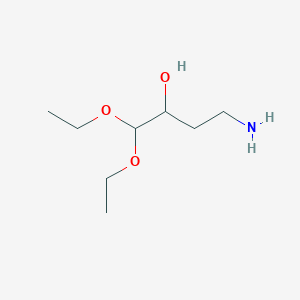

4-Amino-1,1-diethoxybutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1-diethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCJTMMMAXOEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CCN)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Functional Group Analysis of 4 Amino 1,1 Diethoxybutan 2 Ol

4-Amino-1,1-diethoxybutan-2-ol is an organic molecule that can be classified as an amino alcohol and an acetal (B89532). libretexts.orgsmolecule.com Its structure consists of a four-carbon backbone with several key functional groups that dictate its chemical reactivity. libretexts.org

A detailed analysis of its functional groups reveals:

A Primary Amine (-NH2): Located at the C4 position, this group is basic and nucleophilic, allowing for reactions such as acylation, alkylation, and formation of amides or imines. The presence of an amino group is a key feature in many biologically active molecules. scribd.com

A Secondary Alcohol (-OH): Situated at the C2 position, this hydroxyl group can undergo reactions typical of alcohols, including oxidation, esterification, and etherification. The chirality at this position also introduces the potential for stereoselective synthesis.

An Acetal Group (-CH(OEt)2): Found at the C1 position, this group consists of a carbon atom bonded to two ethoxy groups. Acetals are generally stable under basic and neutral conditions but are readily hydrolyzed to aldehydes in the presence of acid. ymerdigital.com This functionality serves as a protected form of an aldehyde, which can be unmasked when needed in a synthetic sequence. ymerdigital.com

The combination of these functional groups within a single, relatively small molecule makes this compound a bifunctional or even trifunctional reagent, offering chemists a powerful tool for constructing more complex molecular architectures. smolecule.com

Table 1: Functional Groups of this compound

| Functional Group | Position | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Primary Amine | C4 | -NH₂ | Basic, Nucleophilic |

| Secondary Alcohol | C2 | -OH | Nucleophilic, Can be oxidized |

Academic Significance As a Versatile Small Molecule Scaffold and Building Block

In the realm of organic synthesis, small molecules that can be elaborated into more complex structures are of immense value. 4-Amino-1,1-diethoxybutan-2-ol serves as such a versatile building block, primarily due to the orthogonal reactivity of its functional groups. cymitquimica.comminakem.com Chemists can selectively react one functional group while leaving the others intact, allowing for a stepwise and controlled construction of target molecules.

For instance, the amine can be protected, followed by a reaction at the alcohol, and finally, the acetal (B89532) can be hydrolyzed to reveal an aldehyde for further transformations. This strategic manipulation is a cornerstone of modern synthetic chemistry.

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger structure. this compound fits this description perfectly, as it can be used to introduce a four-carbon chain with predefined functionalities. Its derivatives, such as 4-aminobutanal (B194337) diethyl acetal, are used in the synthesis of heterocyclic compounds like pyrrolidines. researchgate.netresearchgate.netresearchgate.net These heterocyclic motifs are prevalent in a vast number of pharmaceuticals and natural products. csic.es

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 98544-97-9 |

| Molecular Formula | C₈H₁₉NO₃ sigmaaldrich.com |

| Molecular Weight | 177.24 g/mol sigmaaldrich.com |

Historical Context of Amino Diol and Acetal Chemistry Relevant to the Synthetic Utility of 4 Amino 1,1 Diethoxybutan 2 Ol

Stereoselective and Enantioselective Synthesis Strategies for Amino Alcohol Derivatives

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of amino alcohol derivatives, as their biological functions are often intrinsically linked to their specific stereochemistry. Consequently, chemists have devised numerous sophisticated strategies to achieve high levels of stereoselectivity and enantioselectivity in their preparation.

α-Hydroxy-β-amino esters serve as highly versatile intermediates, readily convertible into a diverse range of amino alcohol derivatives. A prominent strategy for their asymmetric synthesis involves the dynamic kinetic resolution (DKR) of racemic β-amino-α-keto esters. organic-chemistry.orgnih.govacs.orgnih.gov This method utilizes a Ru(II)-catalyzed asymmetric transfer hydrogenation, which can produce anti-α-hydroxy-β-amino esters with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org The process is effective for a variety of substrates, including those with aromatic and heteroaromatic groups, and establishes two stereocenters in a single step. organic-chemistry.orgacs.org

Another powerful technique is the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which can be catalyzed by Rh(II). This approach yields syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. The development of an asymmetric variant using chiral imines allows for the synthesis of enantiomerically pure products. These methods provide crucial building blocks for more complex molecules, such as the side-chain of the anticancer drug paclitaxel.

Below is a table summarizing key catalytic systems for generating these precursors.

| Catalytic System | Reaction Type | Precursors | Product Stereochemistry | Ref |

| Ru(II)-terphenyl catalyst | Asymmetric Transfer Hydrogenation (DKR) | Racemic β-amino-α-keto esters | anti-α-hydroxy-β-amino ester | organic-chemistry.orgacs.org |

| Rh(II)-carboxylate | 1,3-Dipolar Cycloaddition | Carbonyl ylides and aldimines | syn-α-hydroxy-β-amino ester | |

| Ag(I)/phosphine | 1,3-Dipolar Cycloaddition | Azomethine ylides and aldehydes | syn-α-amino-β-hydroxy ester |

Amino-diol scaffolds are another critical structural motif found in many natural products. beilstein-journals.orgnih.gov Their synthesis often relies on stereoselective hydroxylation and aminohydroxylation reactions. The Sharpless Asymmetric Aminohydroxylation (AA) is a premier method for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govlibretexts.org This reaction employs osmium tetroxide (OsO₄) as a catalyst with salts of N-haloamides or -carbamates as the nitrogen source, and its stereochemical outcome is directed by chiral dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derived ligands. nih.gov

Similarly, the Sharpless Asymmetric Dihydroxylation (AD) provides a reliable route to chiral diols from alkenes, which can then be converted to amino-diols. This reaction also uses an osmium catalyst and a chiral ligand to direct the facial selectivity of the dihydroxylation. libretexts.orgthieme-connect.de A tethered aminohydroxylation strategy, where the amine is tethered to an allylic alcohol, ensures complete regio- and stereocontrol, and has been successfully applied to the synthesis of complex molecules like pentahydroxyazepane iminosugars. acs.org These methods are fundamental in constructing the 2-amino-1,3-diol core essential for synthesizing analogues of biologically active compounds like sphingosine (B13886) and FTY720 (fingolimod). beilstein-journals.orgnih.gov

Asymmetric Approaches to α-Hydroxy-β-Amino Esters as Structural Precursors

Total Synthesis Pathways of Natural Products Incorporating Amino Alcohol Moieties

The synthetic strategies for creating stereodefined amino alcohols are cornerstones in the total synthesis of numerous natural products. sci-hub.se For instance, the synthesis of cyclomarin natural products involves the creation of a (2S,3R)-β-hydroxy tryptophan building block, where the 1,2-amino alcohol stereochemistry is established using methods like the Sharpless aminohydroxylation. acs.org The vicinal amino alcohol unit is a common feature in a wide range of biologically important compounds, including antibiotics like vancomycin (B549263) and antifungal agents.

Syntheses of pinane-based 2-amino-1,3-diols, which are analogues of the crucial signaling molecule sphingosine, often start from natural monoterpenes like (−)-α-pinene. beilstein-journals.orgnih.gov Key steps involve stereoselective aminohydroxylation to install the α-amino and β-hydroxy groups with precise stereochemistry. beilstein-journals.orgnih.gov Similarly, the synthesis of regioisomeric aminodiols from (−)-8,9-dihydroperillaldehyde employs reductive amination followed by stereoselective dihydroxylation using an OsO₄/NMO system to generate a library of diastereomers. mdpi.com These examples highlight the critical role of stereoselective methods in accessing complex, biologically active natural products.

Conversion Strategies from Related Butane (B89635) Derivatives

The specific synthesis of this compound can be achieved through the chemical modification of functionalized butane precursors.

4-Aminobutanol is a readily available bifunctional compound that serves as a versatile starting material for various chemical syntheses. medchemexpress.comgoogle.com A plausible synthetic route to this compound could begin with 4-aminobutanol. The synthesis could involve a sequence such as the protection of the amino group, followed by oxidation of the terminal alcohol to an aldehyde. This intermediate, a protected 4-aminobutyraldehyde, could then undergo a reaction to introduce the hydroxyl group at the C2 position and the acetal at C1. For example, an aldol-type reaction followed by reduction and acetalization could furnish the target structure. Methods for synthesizing 4-aminobutanol itself are well-established, including the reductive amination of 4-hydroxybutyraldehyde. google.com Furthermore, 4-aminobutanol has been used as a precursor for synthesizing larger heterocyclic systems, such as tetrahydro-1,3-thiazepines, demonstrating its utility as a synthetic building block. beilstein-journals.org

An alternative and often more direct approach involves starting with a precursor that already contains the required acetal group. The synthesis of amino alcohols from precursors containing N,O-acetals is a known strategy. researchgate.netorganic-chemistry.org For example, a copper-catalyzed oxy-aminomethylation of diazo compounds with N,O-acetals can produce α-hydroxy-β-amino acid derivatives. organic-chemistry.org

A potential route to this compound could start from acrolein diethyl acetal. This precursor could be converted to an epoxide at the double bond via asymmetric epoxidation. Subsequent regioselective ring-opening of this epoxide with an amine source, such as sodium azide (B81097) followed by reduction, would yield the desired this compound. This nucleophilic ring-opening of epoxides is a classic and effective method for creating β-amino alcohols. Another approach involves the reaction of organozinc reagents with semicyclic N,O-acetals to access functionalized 1,4-amino alcohol precursors. researchgate.net

Pathways Involving 4-Aminobutanol Derivatives

Development of Novel Synthetic Routes for Branched and Functionalized Amino-Diols

The synthesis of structurally diverse amino-diols, particularly those with branching and specific functionalization, is a significant area of research due to their presence in natural products and their utility as chiral building blocks in medicinal chemistry. While direct synthetic routes for this compound are not extensively detailed in publicly available literature, the development of novel methodologies for analogous systems provides a strong framework for its potential synthesis. These methods often focus on stereoselectivity and the introduction of diverse functional groups.

Recent advancements have moved beyond traditional synthetic methods to include biocatalytic and chemoenzymatic approaches, offering high selectivity and milder reaction conditions. These strategies often utilize readily available starting materials to construct complex molecules like branched and functionalized amino-diols.

One prominent strategy involves the stereoselective enzymatic synthesis of amino-diols from simple precursors. A three-component approach using prochiral aldehydes, hydroxy ketones, and amines has been successfully developed. acs.orgchemrxiv.orgresearchgate.net This method combines biocatalytic aldol reactions with reductive aminations, catalyzed by enzymes such as D-fructose-6-phosphate aldolase (B8822740) (FSA) variants and imine reductases (IREDs). acs.orgchemrxiv.orgresearchgate.net A two-step, one-pot process is often employed to prevent cross-reactivity, leading to the formation of dihydroxy amine products with multiple asymmetric centers in high stereoselectivity. acs.org

Another innovative approach is the use of biosynthetic platforms in microorganisms like E. coli to produce a variety of diols from renewable feedstocks. nih.govdoaj.orgresearchgate.netresearchgate.net These platforms leverage and expand upon natural amino acid metabolism through multi-enzyme cascade reactions. nih.govresearchgate.netpnas.org By combining oxidative and reductive enzymatic steps, these routes can produce structurally diverse branched-chain diols. nih.govresearchgate.net For instance, the condensation of branched-chain aldehydes with pyruvate, catalyzed by acetohydroxyacid synthase, can lead to the formation of α-hydroxyketones, which are then reduced to the corresponding diols. doaj.orgresearchgate.net

The synthesis of amino-diols from chiral precursors derived from natural products is also a well-established method. For example, monoterpenes such as α-pinene and (−)-(S)-peryllaldehyde have been used as starting materials for the stereoselective synthesis of pinane-based 2-amino-1,3-diols and other aminodiol libraries. beilstein-journals.orgmdpi.com These syntheses often involve key steps like stereoselective aminohydroxylation or reductive amination followed by dihydroxylation. beilstein-journals.orgmdpi.com

A modular polyketide synthase (PKS) platform has also been engineered for the production of branched-chain diols and amino alcohols. biorxiv.org This system allows for the incorporation of different extender units, leading to a variety of chain lengths and branching patterns. biorxiv.org

These diverse methodologies highlight the ongoing efforts to create efficient and selective routes to complex amino-diols. The principles and specific reactions from these approaches could be adapted for the targeted synthesis of this compound and its analogs.

Research Findings on the Synthesis of Branched and Functionalized Amino-Diols

| Methodology | Starting Materials | Key Steps/Enzymes | Products | Reference(s) |

| Biocatalytic Three-Component Synthesis | Prochiral aldehydes, hydroxy ketones, amines | D-fructose-6-phosphate aldolase (FSA), Imine reductase (IRED) | Stereoisomerically pure amino-diols and amino-polyols | acs.orgchemrxiv.orgresearchgate.net |

| Biosynthesis from Amino Acids | Amino acids (e.g., L-valine) | Acetohydroxyacid synthase, 2-ketoacid decarboxylase, Aldehyde-keto reductase | Branched-chain β,γ-diols (e.g., 4-methylpentane-2,3-diol) | doaj.orgresearchgate.net |

| General Biosynthetic Route | Amino acids | Amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, Aldehyde reductase | Diverse branched-chain C3-C5 diols | nih.govresearchgate.net |

| Monoterpene-Based Synthesis | (−)-α-pinene | Epoxidation, Allylic rearrangement, Carbamate formation, Aminohydroxylation | Pinane-based 2-amino-1,3-diols | beilstein-journals.org |

| Monoterpene-Based Synthesis | (−)-(S)-peryllaldehyde | Reductive amination, Dihydroxylation | Monoterpene-based aminodiol library | mdpi.com |

| Polyketide Synthase (PKS) Platform | Acyl-CoA precursors | Modular Polyketide Synthase, Thioreductase, Transaminase | Branched-chain diols and amino alcohols | biorxiv.org |

Mechanistic Investigations of Iminium Ion Formation from Related Aminoacetals

The formation of an iminium ion from an aminoacetal is a fundamental process that underpins many subsequent chemical transformations. This process is typically initiated by acid catalysis. In the presence of an acid, one of the ethoxy groups of the acetal is protonated, transforming it into a good leaving group (ethanol). The departure of ethanol (B145695) generates a highly reactive oxonium ion. Subsequently, the lone pair of electrons on the adjacent nitrogen atom participates in the expulsion of the second ethoxy group, leading to the formation of a cyclic iminium ion. This process is essentially an intramolecular displacement facilitated by the neighboring amino group.

The mechanism of imine formation, in a more general sense, involves the nucleophilic addition of an amine to a carbonyl group, forming a carbinolamine intermediate. libretexts.orgunizin.org This intermediate is then protonated, and a water molecule is eliminated to yield an iminium ion. libretexts.orgunizin.org While aminoacetals already possess a masked carbonyl equivalent, the acid-catalyzed pathway to the iminium ion is a crucial step for their reactivity. The stability and reactivity of the resulting iminium ion are influenced by various factors, including the nature of the substituents on the nitrogen and carbon atoms. The generation of these electrophilic species in situ is a key strategy, as it circumvents the challenges associated with the synthesis and storage of often unstable imines. nih.gov

Cyclization Reactions and Intramolecular Processes

The electrophilic iminium ions derived from aminoacetals are highly susceptible to intramolecular reactions, particularly cyclizations, which lead to the formation of various nitrogen-containing heterocyclic systems.

The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, which are derivatives of this compound, provides a direct route to 2-aryl-substituted pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net This reaction proceeds through the formation of a pyrrolinium cation, a cyclic iminium ion. This electrophilic intermediate can then react with various electron-rich aromatic C-nucleophiles in a Mannich-type reaction. researchgate.netresearchgate.net This method is advantageous due to its use of readily available starting materials and the avoidance of expensive metal catalysts. researchgate.net A similar acid-catalyzed cascade involving elimination, cyclization, and a Friedel–Crafts reaction of {[(4,4-diethoxybutyl)amino]methyl}phosphonates has been developed for the synthesis of novel water-soluble 2-aryl-substituted N-(phosphorylmethyl)pyrrolidines. researchgate.net

The mechanism of such cyclizations can be viewed as an intramolecular Mannich reaction. The reaction is initiated by protonation of a nitrogen atom, leading to the formation of an oxonium ion. Subsequent proton elimination results in an enol derivative, which then undergoes intramolecular cyclization. jomardpublishing.com

The intramolecular Mannich reaction is a powerful tool for the construction of bicyclic alkaloid skeletons such as quinolizidines and indolizidines. rsc.orgub.edumun.ca In this context, aminoacetals serve as precursors to acyclic iminium ions, which then undergo cyclization. For instance, the acid treatment of addition products derived from an aminobutanal (B8533048) or aminopentanal diethyl acetal and an α,β-unsaturated ketone leads to the formation of indolizidinones and quinolizidinones, respectively. rsc.org The stereochemical outcome of these cyclizations is often rationalized by considering the relative stabilities of the transition states and the steric hindrance involved in the Mannich cyclization. rsc.org

The versatility of the intramolecular Mannich reaction is further highlighted in the asymmetric synthesis of various alkaloids. For example, it has been employed in the synthesis of substituted tropinones and indolizidine alkaloids. nih.gov The reaction can also be a key step in the synthesis of more complex structures like the tetrahydroprotoberberine core. nih.gov The development of organocatalytic and enantioselective Mannich reactions has significantly advanced the synthesis of these important heterocyclic systems. mun.carsc.org

Amino-diol systems, which are structurally related to this compound, can undergo regioselective ring closure reactions with aldehydes to form substituted piperidines. A combination of reductive amination and an intramolecular aza-Michael reaction (IMAMR) has been shown to be an effective strategy. researchgate.net The diastereoselectivity of this process can be controlled, with ketones often leading to trans-selective products and aldehydes yielding cis-selective products. researchgate.net

Another approach involves the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which produces piperidine (B6355638) rings with high trans-selectivity. organic-chemistry.org Furthermore, radical-mediated amine cyclization using a cobalt(II) catalyst has been developed for the synthesis of various piperidines and pyrrolidones from linear amino-aldehydes. mdpi.com These methods demonstrate the diverse strategies available for constructing piperidine rings from acyclic precursors.

Intramolecular Mannich Reactions in the Synthesis of Quinolizidine (B1214090) and Indolizidine Skeletons

Nucleophilic Addition Reactions with Derived Electrophilic Species

The electrophilic iminium ions generated from aminoacetals readily react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of nitrogen-containing acetals with aromatic nucleophiles is a well-established method for the synthesis of diarylmethane derivatives. researchgate.net This reaction typically proceeds via an acid-catalyzed mechanism where the acetal generates an electrophilic iminium ion, which then undergoes a Friedel-Crafts-type reaction with an electron-rich aromatic ring. This approach has been utilized in the synthesis of a variety of heterocyclic compounds.

More specifically, the cyclic iminium ion formed from the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas can be intercepted by C-nucleophiles. researchgate.net This Mannich-type reaction with electron-rich aromatic compounds allows for the synthesis of a range of 2-arylpyrrolidine-1-carboxamides. researchgate.net The development of methods for the direct nucleophilic addition of various C-nucleophiles to in situ generated imines from stable precursors is an active area of research, offering streamlined access to a wide array of valuable chemical structures. nih.gov

Trapping of Cyclic Iminium Ions by Various Nucleophiles

Intermediates derived from this compound, such as N-substituted 4,4-diethoxybutan-1-amines, serve as valuable precursors for the in situ generation of cyclic iminium ions. This process is typically initiated by acid catalysis, which facilitates the intramolecular cyclization of the aminodiacetal derivative. The resulting electrophilic cyclic iminium ion, a five-membered ring (pyrrolidinium ion), is highly reactive and susceptible to attack by a wide array of nucleophiles. researchgate.netresearchgate.net

The general mechanism involves the protonation of an acetal oxygen, followed by the elimination of ethanol to form an oxocarbenium ion. The pendant amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon to form a hydroxylated pyrrolidine intermediate. Subsequent dehydration under acidic conditions generates the cyclic iminium ion. This transient species is then trapped by an external nucleophile in a Mannich-type reaction, leading to the formation of 2-substituted pyrrolidine derivatives. researchgate.net

A variety of C-nucleophiles have been successfully employed to trap these cyclic iminium ions, including electron-rich aromatic and heteroaromatic compounds. researchgate.netresearchgate.net This methodology provides a versatile, one-pot approach to synthesize a diverse range of 2-substituted pyrrolidines. researchgate.net The reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with various phenols, for instance, yields 2-(2-arylpyrrolidin-1-yl)pyrimidines. researchgate.net The regioselectivity of the attack on the aromatic nucleophile is influenced by the directing effects of the substituents on the aromatic ring.

Table 1: Examples of Nucleophiles Used in Trapping Cyclic Iminium Ions Derived from 4-Aminobutanal (B194337) Acetal Derivatives

| Nucleophile Category | Specific Example | Product Type | Reference |

| Aromatic C-Nucleophiles | Phenols | 2-Arylpyrrolidines | researchgate.net |

| Aromatic C-Nucleophiles | Indoles | 2-(Indolyl)pyrrolidines | researchgate.net |

| Heterocyclic C-Nucleophiles | Pyrazoles | 2-(Pyrazolyl)pyrrolidines | researchgate.netresearchgate.net |

| Organometallic Reagents | Copper Acetylides | α-Alkynyl Nitrogen Heterocycles | beilstein-journals.org |

Quantum chemistry calculations and control experiments have been used to rationalize the regioselectivity of these reactions, confirming the proposed mechanism. researchgate.net The versatility of this approach is demonstrated by the wide scope of both the N-substituent on the aminobutanal precursor and the nucleophile used for trapping. researchgate.net

Electrophilic Substitution Reactions on Derived Aromatic Systems

Aromatic systems can be constructed using intermediates from this compound, which can then undergo electrophilic aromatic substitution (SEAr). A key strategy involves first synthesizing a 2-arylpyrrolidine derivative via the cyclic iminium ion pathway described previously, where the aromatic moiety is introduced by a nucleophilic trapping agent. researchgate.net This newly attached aromatic ring can then be subjected to electrophilic substitution.

The mechanism of electrophilic aromatic substitution proceeds in two main steps. msu.edu First, the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a benzenonium or arenium ion. msu.edudalalinstitute.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. msu.edumasterorganicchemistry.com

The susceptibility of the derived aromatic system to electrophilic attack and the regioselectivity of the substitution (ortho, meta, or para) are governed by the nature of the substituent already present on the ring—in this case, the pyrrolidine ring and any other groups. wikipedia.org Activating groups, which donate electron density, increase the reaction rate and direct the incoming electrophile to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density, slow down the reaction, and typically direct the electrophile to the meta position. wikipedia.org For instance, in arylamines, the amino group is a powerful activating group, directing substitution to the ortho and para positions due to its ability to donate electron density through resonance. wikipedia.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E+) | Typical Reagents | Reference |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | msu.eduwikipedia.org |

| Halogenation | Br⁺, Cl⁺ | Br₂, AlCl₃ or FeCl₃ | msu.eduwikipedia.org |

| Sulfonation | SO₃ | H₂SO₄ + SO₃ | msu.eduwikipedia.org |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | msu.eduwikipedia.org |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | msu.eduwikipedia.org |

In the context of systems derived from this compound, if the attached aromatic ring is a phenol (B47542) derivative, the hydroxyl group would act as a strong activating, ortho-para directing group in subsequent electrophilic substitution reactions.

Radical Reactions and Deaminative Processes in Related Amine Systems

The primary amino group in compounds structurally related to this compound can participate in various radical and deaminative transformations. These reactions offer powerful methods for functional group interconversion, converting a C-N bond into a C-C, C-H, or C-halogen bond. organic-chemistry.orgresearchgate.net

Deaminative Processes: Deamination involves the removal of an amino group. In the gas phase, protonated amino alcohols like 4-aminobutanol can undergo competitive dehydration and deamination upon energization. osu.edu The preferred pathway can depend on whether the reaction is under thermodynamic or kinetic control. osu.edu In synthetic chemistry, deaminative reactions often proceed by converting the amine into a better leaving group. For example, primary amines can be converted into diazonium salts, which can then be displaced. researchgate.net More recent methods aim for direct deaminative functionalization. A notable example is the nickel-catalyzed deaminative alkylation of amino acid derivatives, which proceeds through a radical pathway to forge new sp³–sp³ carbon-carbon bonds. organic-chemistry.org This process involves the conversion of α-amino acids into redox-active pyridinium (B92312) salts, which then serve as radical precursors. organic-chemistry.org

Table 3: Deaminative Functionalization of Primary Amines

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Mechanistic Insight | Reference |

| Deaminative Alkylation | Ni-catalyst, bis(oxazoline) ligand | C(sp³)–C(sp³) | Radical pathway, enantioconvergent | organic-chemistry.org |

| Deaminative Halogenation | N-anomeric amide, halide source | C–Br, C–Cl, C–I | Radical extrusion/halogenation | researchgate.net |

| Acid-Catalyzed Cyclization | Acid | C–O or C–N | Thermodynamic vs. kinetic control | osu.edu |

Radical Reactions: Amino radicals (·NH₂) are highly reactive, short-lived species that are central to nitrogen chemistry. wikipedia.org They can be generated from precursors like ammonia (B1221849) or hydroxylamine. wikipedia.org In the context of more complex amines, radical reactions often involve the generation of a carbon-centered radical following the transformation of the amino group. The deaminative alkylation and halogenation reactions mentioned above are prime examples. organic-chemistry.orgresearchgate.net In the deaminative halogenation protocol, the primary amine reacts with an N-anomeric amide, which serves as a nitrogen-deletion reagent, to generate a radical intermediate that is subsequently trapped by a halogen atom. researchgate.net This method is notable for its mild conditions and tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. researchgate.net

These deaminative and radical processes highlight the versatility of the primary amino group as a functional handle, enabling its replacement with other valuable chemical moieties in systems related to this compound.

Role of 4 Amino 1,1 Diethoxybutan 2 Ol As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The strategic placement of functional groups in 4-amino-1,1-diethoxybutan-2-ol makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of both a primary amine and a hydroxyl group allows for the formation of five- and six-membered rings through intramolecular cyclization reactions.

Synthesis of Substituted Pyrrolidines and Pyrrolidine-1-carboxamides

A significant application of this compound derivatives is in the synthesis of substituted pyrrolidines and pyrrolidine-1-carboxamides. A modular approach based on the intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas has been developed to produce a library of novel 2-(het)arylpyrrolidine-1-carboxamides. nih.gov This method involves an acid-catalyzed intramolecular cyclization, leading to the formation of a pyrrolinium cation, which then undergoes a Mannich-type reaction with various electron-rich aromatic C-nucleophiles. nih.govresearchgate.net This strategy offers the advantages of using readily available starting materials and modularity, which allows for wide variability in both the aromatic moiety and substituents at the nitrogen atom. nih.govresearchgate.net

This approach has been successfully extended to the synthesis of 2-(het)aryl-substituted pyrrolidine-1-carboxamides and 1-sulfonyl-2-arylpyrrolidines. nih.govresearchgate.net The reaction conditions are generally mild, and the target compounds are often obtained in moderate to excellent yields. nih.govresearchgate.net For instance, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols in the presence of trifluoroacetic acid yields 2-(pyrrolidin-1-yl)pyrimidines. researchgate.net Similarly, the acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with 3-aminophenol (B1664112) produces previously unknown 2-arylpyrrolidine-1-carboxamides containing an aminophenol moiety. researchgate.net

The pyrrolidine (B122466) ring is a fundamental structural component in many natural alkaloids and approved drugs. nih.gov N-aryl-substituted pyrrolidines, in particular, are important structural fragments found in numerous bioactive substances. mdpi.com The development of efficient methods for their synthesis, such as those utilizing derivatives of this compound, is therefore of significant interest. researchgate.netmdpi.com

| Starting Material Derivative | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| N-(4,4-diethoxybutyl)ureas | Intramolecular cyclization/Mannich-type reaction | Trifluoroacetic acid, Aromatic C-nucleophiles | 2-(het)arylpyrrolidine-1-carboxamides | nih.govresearchgate.net |

| N-(4,4-diethoxybutyl)pyrimidin-2-amine | Acid-catalyzed cyclization/reaction with phenols | Trifluoroacetic acid, Phenols | 2-(pyrrolidin-1-yl)pyrimidines | researchgate.net |

| (4,4-diethoxybutyl)ureas | Acid-catalyzed cyclization/reaction with 3-aminophenol | Acid catalyst, 3-Aminophenol | 2-Arylpyrrolidine-1-carboxamides | researchgate.net |

| N-(4,4-diethoxybutyl)sulfonamides | Intramolecular cyclization/intermolecular Mannich-type cascade | Acid catalyst, (Hetero)aromatic nucleophiles | 1-Sulfonyl-2-arylpyrrolidines | researchgate.net |

Access to Imidazolidinones through Acid-Catalyzed Reactions

The structural motif of this compound can be adapted for the synthesis of imidazolidinones. While direct synthesis from this specific compound is not detailed, related α-amino acetals, namely (2,2-diethoxyethyl)ureas, undergo acid-catalyzed reactions with aromatic and heterocyclic C-nucleophiles to afford novel 4-(het)arylimidazolidin-2-ones. researchgate.netresearchgate.net This approach is noted for its excellent regioselectivity, the use of readily available starting materials, and a straightforward procedure. researchgate.netresearchgate.net Imidazolidinones are significant substructures in natural products and synthetic, biologically active compounds. nih.gov Various methods exist for their synthesis, including the condensation of α-aminoacetamide derivatives with aldehydes or ketones and different cycloaddition reactions. nih.gov

Construction of Quinolizidine (B1214090) and Indolizidine Ring Systems

The core structure provided by this compound is a foundational element for building more complex heterocyclic systems like quinolizidine and indolizidine alkaloids. These alkaloids are of significant interest due to their presence in a variety of bioactive natural products. nih.gov Synthetic strategies often involve the intramolecular cyclization of precursors that can be conceptually derived from this compound. For instance, a strategy for synthesizing azabicyclic compounds, which can lead to substituted indolizidines and quinolizidines, involves the intramolecular [4+2] cycloaddition of iminoacetonitriles. nih.gov These iminoacetonitriles can be prepared from alcohols, highlighting a potential pathway from this compound. nih.gov Furthermore, the synthesis of indolizidine and quinolizidine alkaloids has been achieved through the free radical cyclization of 4-aza-6-methoxycarbonyl-5-hexenyl radicals. capes.gov.br

Preparation of Phosphorylated Heterocycles

The reactivity of the amino and hydroxyl groups in this compound suggests its potential as a precursor for phosphorylated heterocycles. While direct phosphorylation of this specific compound is not extensively documented in the provided context, the general synthesis of phosphorylated heterocycles often involves the reaction of bifunctional compounds containing amino and hydroxyl groups with phosphorylating agents like phosphorus pentachloride or phosphoryl trichloride. mdpi.comenvironmentclearance.nic.in For example, the phosphorylation of N-substituted acetamides with phosphorus pentachloride can lead to the formation of unsaturated organophosphorus compounds, which can then cyclize. mdpi.com The P(O)–Csp3–N linkage, which would be formed from a precursor like this compound, is significantly stable, allowing for the creation of various α-phosphinoylated N-heterocycles. researchgate.net

Applications in the Assembly of Complex Organic Molecules

Beyond the synthesis of heterocycles, this compound and its derivatives serve as key intermediates in the assembly of more complex organic molecules. The presence of multiple functional groups allows for sequential reactions, building molecular complexity in a controlled manner. For example, 4-amino-1-butanol, a related compound, has been used as a linker in the synthesis of highly branched poly(β-amino esters) for gene delivery and in the total synthesis of complex alkaloids like (+)-fawcettimine. sigmaaldrich.com This demonstrates the utility of such amino alcohol scaffolds in constructing larger, functional molecules. The acetal (B89532) group in this compound provides a masked aldehyde functionality that can be deprotected under acidic conditions to participate in further carbon-carbon bond-forming reactions.

Stereochemical Aspects of 4 Amino 1,1 Diethoxybutan 2 Ol Chemistry

Diastereoselective Control in Functionalization Reactions

The stereochemistry of reactions involving 4-Amino-1,1-diethoxybutan-2-ol, or its derivatives, is profoundly influenced by the pre-existing stereocenter at C-2. This principle, known as substrate control, dictates the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. Functionalization reactions, such as the reduction of a ketone at C-3 (formed via oxidation of the C-2 alcohol) or alkylation at C-3, are typically governed by established models of asymmetric induction.

In the case of nucleophilic addition to a hypothetical ketone at C-3, the stereochemical outcome can be predicted by considering either the Felkin-Anh model or a chelation-controlled model. In a non-chelating model, the nucleophile attacks from the side opposite the largest substituent (the C4-acetal group) to minimize steric hindrance. However, the presence of both the C-2 hydroxyl and C-4 amino groups allows for the possibility of chelation control, particularly with Lewis acidic reagents. researchgate.net If a metal cation coordinates to both the amino nitrogen and the carbonyl oxygen, it forms a rigid cyclic intermediate that blocks one face of the molecule, directing the nucleophile to attack from the opposite face.

A prominent strategy for synthesizing γ-amino alcohols involves the diastereoselective reduction of the corresponding β-amino ketones. The choice of reducing agent and the nature of the nitrogen-protecting group (e.g., PMP - p-methoxyphenyl) can provide complementary diastereoselectivity, yielding either syn or anti products. rsc.orgrsc.org For instance, iridium-catalyzed asymmetric transfer hydrogenation (ATH) often yields anti-γ-amino alcohols, whereas rhodium-based catalytic hydrogenation under H₂ pressure can favor the syn-diastereomers. rsc.org

| Reaction Type | Substrate Type | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Reference |

| Asymmetric Transfer Hydrogenation | N-PMP-β-amino ketone | [IrCl(Cp)(p-Ts-dpen)] | 2:98 | rsc.org |

| Catalytic Hydrogenation | N-PMP-β-amino ketone | [Rh(cod)(DIPAMP)]BF₄ / H₂ | 95:5 | rsc.org |

| Mukaiyama Aldol (B89426) Reaction | N-Boc-α-amino aldehyde | SnCl₄ | >99:1 (anti major) | rsc.org |

| Reformatsky Reaction | N,N-Dibenzyl-α-amino aldehyde | Reformatsky's Reagent | 10:90 | researchgate.net |

Table 1: Examples of diastereoselective reactions for the synthesis of analogous γ-amino alcohol systems.

Enantioselective Methodologies for Analogous Amino Alcohol Systems

Accessing enantiomerically pure this compound relies on asymmetric methodologies that establish the C-2 stereocenter with high fidelity. While direct asymmetric synthesis of this specific molecule is not widely documented, numerous powerful strategies exist for the enantioselective synthesis of the broader class of γ-amino alcohols. researchgate.netnih.gov

One of the most effective strategies is the asymmetric reduction of β-amino ketones, which can be prepared through methods like the proline-catalyzed Mannich reaction. rsc.org The subsequent enantioselective and diastereoselective reduction of the ketone functionality provides access to all four possible diastereomers of a γ-amino alcohol. rsc.org

Another powerful approach is the copper-catalyzed hydroamination of unprotected allylic alcohols. This method is advantageous as it uses readily available starting materials to form chiral 1,3-amino alcohols with excellent regio- and enantioselectivity in a single step. nih.gov A ruthenium-catalyzed formal anti-Markovnikov hydroamination of allylic alcohols, proceeding through an asymmetric hydrogen-borrowing pathway, also provides enantiomerically enriched chiral γ-amino alcohols with high enantioselectivity. researchgate.net

| Reaction Type | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Ir-complex | (S,S)-Ts-DPEN | up to 99% | rsc.org |

| Asymmetric Hydrogenation | Rh-complex | (R,R)-DIPAMP | up to 99% | rsc.org |

| Cu-Catalyzed Hydroamination | Cu(OAc)₂ | (R)-DTBM-SEGPHOS | up to 96% | nih.gov |

| Ru-Catalyzed Hydroamination | [Ru(p-cymene)Cl₂]₂ | (R)-BINAP | up to >99% | researchgate.net |

Table 2: Catalytic systems for the enantioselective synthesis of analogous γ-amino alcohols.

Spectroscopic Characterization and Elucidation of Stereoisomers (e.g., 2D NMR, X-ray Crystallography)

The unambiguous determination of the relative and absolute stereochemistry of diastereomers of this compound and its derivatives is critical. This is primarily achieved through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: 1D and 2D NMR techniques are powerful tools for determining relative stereochemistry. For acyclic systems like γ-amino alcohols, the magnitude of the coupling constants (J-values) between the protons at C-2 and C-3 can provide clues about their dihedral angle, as described by the Karplus equation. However, due to free bond rotation, this method can be ambiguous.

A more definitive NMR method involves converting the amino alcohol into a rigid cyclic derivative, such as an oxazolidinone or a lactam, which locks the relative stereochemistry. rsc.org For these cyclic structures, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are decisive. An NOE enhancement between two protons indicates their spatial proximity (typically <5 Å). For example, in a six-membered lactam ring formed from a γ-amino-β-hydroxy acid derivative, the presence of an NOE between the γ-H and the α-H would suggest a cis (or syn) relationship, while its absence would imply a trans (anti) relationship. rsc.org

| Proton | Hypothetical syn-Isomer (δ, ppm, mult., J Hz) | Hypothetical anti-Isomer (δ, ppm, mult., J Hz) | Key NOE Correlation (syn) | Key NOE Correlation (anti) |

| H-2 | 3.85 (m) | 4.05 (m) | H-2 ↔ H-4 | H-2 ↔ H-3 |

| H-3 | 1.70 (m), 1.85 (m) | 1.65 (m), 1.95 (m) | - | - |

| H-4 | 3.10 (m) | 3.25 (m) | H-4 ↔ H-2 | H-4 ↔ H-3 |

Table 3: Illustrative ¹H NMR data and key NOE correlations for hypothetical syn and anti diastereomers of a cyclic derivative of a 4-amino-butan-2-ol system. Actual values are highly dependent on the specific derivative and solvent.

Principles of Chirality Transfer in Transformations of Related Aminoacetals

Chirality transfer refers to the process by which the stereochemical information from a chiral element in a molecule is transmitted to a new stereocenter being formed during a reaction. In transformations involving molecules like this compound, several principles of chirality transfer are pertinent.

Substrate-Controlled Chirality Transfer: This is the most direct form of chirality transfer, where the existing C-2 stereocenter dictates the stereochemical outcome of a reaction at a different position. For example, if the acetal (B89532) at C-1 were hydrolyzed and the resulting aldehyde participated in an intramolecular cyclization with the C-4 amine, the stereochemistry at C-2 would influence the facial approach, determining the stereochemistry of the newly formed center in the resulting piperidine (B6355638) ring.

Intramolecular Reagent Delivery: The hydroxyl and amino groups can act as directing groups. In reactions involving organometallic reagents, one of the heteroatoms can coordinate to the metal center. This brings the reactive part of the reagent into close proximity to a specific face of the molecule, facilitating an intramolecular or pseudo-intramolecular reaction with high stereoselectivity. This mechanism is often invoked to explain the high diastereoselectivity observed in the ring-opening of chiral aziridino alcohols. sci-hub.se

Transient Chirality Transfer: In more advanced concepts, chirality can be transferred through a transient intermediate. For instance, in certain catalytic processes, the initial carbon-centered chirality can be temporarily transferred to a chiral metal-catalyst complex. The reaction proceeds through this transiently chiral species, and the chirality is then restored to a carbon center in the product, often at a new position. This concept, termed "Reflexive Chirality Transfer," has been described for the asymmetric cycloaddition of α-amino acid derivatives. chemrxiv.org While a direct application to aminoacetals is speculative, it highlights the sophisticated mechanisms by which stereochemical information can be preserved and relayed during a chemical transformation.

Computational and Theoretical Investigations of 4 Amino 1,1 Diethoxybutan 2 Ol and Its Transformations

Quantum Chemistry Calculations for Reaction Pathway Elucidation and Regioselectivity Rationalization

Quantum chemistry calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a proposed mechanism and rationalize observed selectivity.

In transformations involving molecules structurally related to 4-Amino-1,1-diethoxybutan-2-ol, such as 4-aminobutanal (B194337) acetals, computational methods have been successfully employed to explain reaction outcomes. researchgate.net For instance, in the acid-catalyzed reactions of 4,4-diethoxybutan-1-amine, a key transformation involves the in-situ generation of a cyclic iminium ion, which is then trapped by nucleophiles to form 2-substituted pyrrolidine (B122466) derivatives. researchgate.net Quantum chemistry calculations can be used to rationalize the regioselectivity of such cyclization reactions. researchgate.net

A typical computational approach involves:

Locating Stationary Points: Geometries of all relevant species (reactants, intermediates, transition states, products) are optimized.

Calculating Energies: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to refine the energies. Common methods include Density Functional Theory (DFT), such as the M06-2X functional with a def2-TZVP basis set, which has shown a favorable balance of accuracy and efficiency. nrel.gov

Frequency Calculations: These are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

For a hypothetical acid-catalyzed intramolecular cyclization of this compound, two primary pathways could be envisioned, leading to different heterocyclic products. Computational analysis would compare the activation energy barriers for these competing pathways.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A: 5-exo-tet cyclization | TS-A | 15.2 | Product A |

| Pathway B: 6-endo-tet cyclization | TS-B | 25.8 | Product B |

Molecular Modeling of Stereochemical Outcomes and Selectivity

The presence of a stereocenter at the C2 position in this compound means that its reactions can proceed with stereoselectivity. Molecular modeling is a key tool for predicting and understanding the stereochemical outcomes of such reactions. nih.gov By building and analyzing 3D models of transition states, chemists can determine which diastereomeric pathway is lower in energy.

For example, in a reaction where a nucleophile attacks a transient electrophilic species derived from this compound (e.g., a cyclic iminium ion), the existing hydroxyl-bearing stereocenter can direct the incoming nucleophile to one face of the molecule over the other.

Computational modeling of the diastereomeric transition states can quantify the energetic difference between them.

Model Building: 3D models for the transition states leading to the different stereoisomeric products are constructed.

Energy Calculation: The energies of these competing transition state models are calculated using appropriate quantum mechanical methods.

Analysis: The energy difference (ΔΔG‡) between the diastereomeric transition states is used to predict the diastereomeric ratio (d.r.) of the products via the Boltzmann distribution.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Stereoisomer | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-Re (Attack from Re face) | 0.0 | (2S, 5R)-Product | ~95:5 |

| TS-Si (Attack from Si face) | +1.8 | (2S, 5S)-Product |

The hypothetical results in Table 2 show a significant energy preference for the transition state leading to the (2S, 5R) product, allowing for a confident prediction of the major stereoisomer formed in the reaction.

Conformation Analysis and Energetic Profiles of Derivatives

The reactivity and physical properties of a flexible molecule are governed by the populations of its low-energy conformers. Conformation analysis through computational methods identifies these stable conformers and determines their relative energies and geometric parameters. For derivatives of this compound, understanding the preferred conformations is crucial for interpreting spectroscopic data and predicting reactivity.

The process involves a systematic or stochastic search of the conformational space to locate all energy minima. The relative energies of these conformers are then calculated to determine their population at a given temperature.

| Conformer | Key Dihedral Angle (O=C-N-C2) | Relative Energy (kcal/mol) | Calculated Population (%) at 298 K |

|---|---|---|---|

| 1 (Anti) | 178.5° | 0.00 | 75.3 |

| 2 (Gauche 1) | -65.2° | 0.85 | 15.1 |

| 3 (Gauche 2) | 70.1° | 1.10 | 9.6 |

This analysis would reveal that the 'Anti' conformer is the most stable, and therefore, its geometry would be the most relevant for predicting the outcomes of subsequent reactions.

Electronic Structure and Reactivity Predictions for Mechanistic Understanding

The electronic structure of a molecule dictates its reactivity. Quantum chemistry calculations provide a wealth of information about electronic properties, such as charge distribution, orbital energies, and electrostatic potentials, which are fundamental to understanding reaction mechanisms. uliege.be

For this compound, analysis of its electronic structure can predict which sites are most susceptible to electrophilic or nucleophilic attack. For instance, under acidic conditions, protonation can occur at either the nitrogen or one of the acetal (B89532) oxygens. Calculations can determine the most likely protonation site by comparing the energies of the resulting conjugate acids. Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into reactivity in cycloaddition or other orbital-controlled reactions. uni-koeln.de

In transformations of related amino acetals, the formation of an electrophilic oxocarbenium cation from the acetal group is a key mechanistic step. researchgate.net Electronic structure calculations can support this by showing a high partial positive charge on the acetal carbon, identifying it as the electrophilic center.

| Property | Atom/Orbital | Calculated Value | Implication |

|---|---|---|---|

| Mulliken Atomic Charge | N (amino) | -0.58 e | Nucleophilic and basic site |

| Mulliken Atomic Charge | C1 (acetal) | +0.45 e | Electrophilic site, susceptible to hydrolysis/cyclization |

| HOMO Energy | - | -9.5 eV | Large HOMO-LUMO gap suggests good kinetic stability |

| LUMO Energy | - | +2.1 eV |

This data helps build a comprehensive picture of the molecule's intrinsic reactivity, guiding the design of new synthetic transformations and providing a robust foundation for mechanistic proposals. nrel.gov

Future Perspectives in the Research of 4 Amino 1,1 Diethoxybutan 2 Ol

Exploration of Novel Catalytic Transformations and Catalytic Asymmetric Synthesis

The chiral nature of 4-Amino-1,1-diethoxybutan-2-ol, stemming from the stereocenter at the C-2 position, makes it a prime candidate for research in catalytic asymmetric synthesis. Chiral 1,2-amino alcohols are crucial structural motifs in a vast number of natural products and pharmaceuticals. nih.govresearchgate.netnih.gov Future research could focus on leveraging the existing functional groups of this compound to direct novel catalytic transformations.

One promising area is the development of catalysts for the enantioselective synthesis of vicinal amino alcohols. nih.gov While numerous methods exist for the synthesis of α-amino alcohols, the development of highly efficient and selective catalytic systems remains a key objective. researchgate.netthieme-connect.com Future investigations could explore the use of this compound as a chiral ligand or auxiliary in metal-catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a wide range of transformations, such as ketone reductions, aldol (B89426) reactions, and Diels-Alder reactions.

Furthermore, the development of catalytic methods for the diastereoselective functionalization of this compound itself is a fertile ground for research. For instance, selective N-alkylation or O-acylation could be achieved using chiral catalysts to yield highly functionalized and enantiopure products. The exploration of ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones offers a green chemistry alternative for producing chiral 1,2-amino alcohols and could be adapted for derivatives of this compound. acs.org

Table 1: Potential Catalytic Asymmetric Transformations for this compound and its Derivatives

| Transformation | Catalyst Type | Potential Outcome |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidines, Metal-diamine complexes | Diastereoselective synthesis of new chiral diols |

| Asymmetric Aldol Reactions | Proline and its derivatives | Creation of new C-C bonds with control of stereochemistry |

| Asymmetric Amination | Transition metal complexes with chiral ligands | Synthesis of chiral diamines |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | Enantioselective synthesis of saturated amino alcohols |

Development of Greener Synthetic Approaches and Sustainable Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic routes. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents.

One avenue of exploration is the use of biocatalysis. rsc.org Engineered enzymes, such as transaminases and alcohol dehydrogenases, could be employed in a cascade reaction to produce this compound from biomass-derived diols. rsc.org This approach offers the advantages of mild reaction conditions, high selectivity, and reduced waste generation. rsc.org Another sustainable strategy is the development of catalytic hydrogenation processes that utilize clean H2 gas and avoid the use of stoichiometric and often toxic reducing agents. rsc.org The integration of catalytic hydrogenation with separation technologies like electrodialysis with bipolar membranes could lead to a completely green production cycle for chiral amino alcohols. rsc.org

The synthesis of amino alcohols from amino acids using basic water as both the solvent and the oxidant, catalyzed by ruthenium pincer complexes, represents an atom-economical and environmentally friendly method that could be explored for the synthesis of this compound precursors. nih.gov Additionally, the use of visible light catalysis for the green synthesis of amino alcohols presents an innovative approach that is mild and less polluting. patsnap.com

Table 2: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalytic Cascade | Use of engineered enzymes (e.g., ADH, TA, AlaDH) | High selectivity, mild conditions, renewable feedstocks. rsc.org |

| Catalytic Hydrogenation | Use of H2 gas with recyclable catalysts | High atom economy, reduced inorganic byproducts. rsc.org |

| Ruthenium-catalyzed Oxidation | Use of water as oxidant | Environmentally benign, atom-economical. nih.gov |

| Visible Light Photocatalysis | Use of light as an energy source | Mild reaction conditions, reduced pollution. patsnap.com |

Design and Synthesis of New Derivatives with Enhanced Reactivity or Selectivity Profiles

The trifunctional nature of this compound provides a rich platform for the design and synthesis of new derivatives with tailored properties. The primary amine, secondary hydroxyl group, and the acetal (B89532) can be selectively modified to enhance reactivity, introduce new functionalities, or alter the molecule's steric and electronic profile.

For instance, the amino group can be derivatized to form amides, sulfonamides, or ureas, which can alter the molecule's solubility, lipophilicity, and hydrogen-bonding capabilities. The hydroxyl group can be esterified or etherified to introduce a wide range of functional groups. The acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then participate in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, and condensation reactions to form heterocycles.

The development of N-heterocyclization reactions of primary amines with diols, catalyzed by iridium complexes, offers an environmentally benign route to cyclic amines and could be applied to derivatives of this compound. organic-chemistry.org Furthermore, the synthesis of multifunctional β-amino alcohols can serve as bio-based curing agents for polymers. researchgate.net

Future research could focus on creating a library of derivatives and screening them for specific applications, such as chiral ligands in asymmetric catalysis, monomers for novel polymers, or as building blocks in the synthesis of complex biologically active molecules.

Potential in Advanced Materials Science or Supramolecular Chemistry Applications

The unique structure of this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of both hydrogen-bond donors (amine and hydroxyl) and acceptors (hydroxyl and ether oxygens) suggests that this molecule and its derivatives could participate in self-assembly processes to form ordered supramolecular structures.

In materials science, this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. For example, its diol functionality could be used to create polyesters or polyurethanes, while the amine group could be incorporated into polyamides or epoxy resins. rsc.orgnih.gov The incorporation of this functional monomer could impart specific properties to the resulting polymers, such as improved thermal stability, altered mechanical properties, or the introduction of reactive sites for further functionalization. The amidation of triglycerides with amino alcohols has been shown to produce polymers with a wide range of glass transition temperatures and mechanical properties. researchgate.net

In supramolecular chemistry, the ability of amino diols to form hydrogen-bonded assemblies is well-documented. researchgate.net Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as gels, vesicles, or fibers. mdpi.com These supramolecular materials could have applications in areas such as drug delivery, sensing, and catalysis. The combination of amino diol functionalities with other recognition motifs, such as boronic acids, could lead to the development of sophisticated sensors for diols and other biologically relevant molecules. acs.orgrsc.org The use of amino acids and peptides to control the self-assembly of functional molecules like perylene (B46583) diimides into tailored nanostructures highlights the potential of using building blocks like this compound in creating complex, functional supramolecular systems. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.